molecular formula C22H19IN2O3S B11544111 O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate

O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate

Cat. No.: B11544111
M. Wt: 518.4 g/mol
InChI Key: UMNASJWSAHLNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-iodoanilino)carbonyl]-4-({[4-methoxy(methyl)anilino]carbothioyl}oxy)benzene is a complex organic compound characterized by the presence of iodine, methoxy, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-iodoanilino)carbonyl]-4-({[4-methoxy(methyl)anilino]carbothioyl}oxy)benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-iodoanilino)carbonyl]-4-({[4-methoxy(methyl)anilino]carbothioyl}oxy)benzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-iodoanilino)carbonyl]-4-({[4-methoxy(methyl)anilino]carbothioyl}oxy)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-iodoanilino)carbonyl]-4-({[4-methoxy(methyl)anilino]carbothioyl}oxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: A simpler compound with similar iodine and aniline groups.

    4-Methoxyaniline: Contains a methoxy group and aniline structure.

    N-(4-Iodophenyl)acetamide: Shares the iodine and aniline moieties.

Uniqueness

1-[(4-iodoanilino)carbonyl]-4-({[4-methoxy(methyl)anilino]carbothioyl}oxy)benzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19IN2O3S

Molecular Weight

518.4 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-(4-methoxyphenyl)-N-methylcarbamothioate

InChI

InChI=1S/C22H19IN2O3S/c1-25(18-9-13-19(27-2)14-10-18)22(29)28-20-11-3-15(4-12-20)21(26)24-17-7-5-16(23)6-8-17/h3-14H,1-2H3,(H,24,26)

InChI Key

UMNASJWSAHLNRB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.